molecular formula C18H19F3N4O2S B8720905 6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B8720905
M. Wt: 412.4 g/mol
InChI Key: PRLCYJPMXOGPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19F3N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

6-ethyl-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C18H19F3N4O2S/c1-2-25-8-7-12-13(9-25)28-16(14(12)15(22)26)24-17(27)23-11-5-3-10(4-6-11)18(19,20)21/h3-6H,2,7-9H2,1H3,(H2,22,26)(H2,23,24,27)

InChI Key

PRLCYJPMXOGPOI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vigorously stirred solution of 4-trifluoromethyl aniline (161 mg, 1.0 mmol) in DCM (3 mL) at room temperature was treated with aq. NaHCO3 (3 mL) and triphosgene (98 mg, 0.33 mmol) and the reaction mixture was vigorously stirred at room temperature for 45 min. 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (225 mg, 1.0 mmol) was next added followed by THF and the reaction mixture was stirred at room temperature for 8 h. The solvent was then removed under vacuo and the resultant crude product was diluted with methanol and the insoluble solid was filtered off. Upon evaporation of MeOH, the crude oil was taken up in DCM and washed with water (×2), and the aqueous layer was back extracted with DCM. All organics were combined, dried (Na2SO4) and concentrated using a rotary evaporator. The crude product was purified by flash chromatography, Isolera system (SiO2 gel as stationary phase, 12 g HP column, dry loading) using DCM-DCM/MeOH (0%-10% MeOH in DCM) to afford the title compound as a brown solid (128 mg, 31% yield). MS (M+H) 413.
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

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